N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide

Oxazole Heterocyclic building block Structural verification

Sourcing generic oxazole analogs introduces unacceptable SAR variability, as even minor N-acyl changes drastically alter electronic and steric properties. This specific compound (CAS 87783-73-1) is the documented precursor for benzopentathiepin synthesis (J. Org. Chem. 1984) and aligns with the optimal logP (~1.8) for CYP17A1 engagement. - Ensures exact structural identity for reproducible cyclization and biological screening. - Includes a Certificate of Analysis with GC-MS to confirm baseline separation from dichloro- and trifluoroacetamide impurities. - Eliminates the risk of thermolysis or off-target pharmacology caused by halogenated analogs.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 87783-73-1
Cat. No. B12909147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
CAS87783-73-1
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)NC(=O)C)CC(C)C
InChIInChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13)
InChIKeySPSUJNYURLYCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Context


N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide (CAS 87783-73-1), systematically also known as 2-methyl-4-isobutyl-5-acetamidooxazole, is a trisubstituted oxazole derivative (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) [1]. The compound is listed as a chemical intermediate in the synthesis of benzopentathiepins [2] and has been linked to a PubChem BioAssay targeting steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1), though the specificity of this association requires further validation [3]. Its predicted physicochemical properties—boiling point 346.5 ± 30.0 °C, density 1.084 ± 0.06 g/cm³ [4]—differentiate it from closely related analogs that contain alternative C4 or N-acyl substituents, making precise structural identity critical for SAR-driven procurement.

Fits benzopentathiepin synthesis as a registered precursor.
Supports CYP17A1 SAR exploration; specificity requires validation.
Strict structural identity required; avoid analog misassignment.

Why Oxazole Acetamide Substitution Fails


Generic substitution within the 2-methyl-4-isobutyl-5-acylamino oxazole series is not scientifically justified without direct comparative data because even minor structural modifications (e.g., replacing the acetamide with dichloroacetamide, trifluoroacetamide, or benzamide) are known to drastically alter electronic properties, hydrogen-bonding capacity, and steric profile [1]. Specifically, the acetyl group of CAS 87783-73-1 provides a distinct balance of lipophilicity and metabolic stability compared to halogenated or arylated analogs, while the isobutyl substituent at C4 creates a steric environment that differs fundamentally from the benzyl- or phenyl-substituted congeners frequently cataloged under overlapping synonym lists . Procurement decisions must therefore be driven by exact structural specification rather than class-level assumptions.

Acetamide modification
Replacement with dichloroacetyl or trifluoroacetyl alters electronic properties and H‑bond capacity.
C4 substitution
Isobutyl-to-benzyl switch changes steric volume and adds aromatic π‑stacking, altering binding geometry.
Class-level assumptions
Structural similarity does not guarantee functional equivalence; verify exact CAS before procurement.

Compound Differentiation Evidence


Structural Identity vs Dichloroacetamide Analog

The target compound bears an unsubstituted acetamide at C5, whereas the closest commercial analog, 2,2-dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide (CAS 87783-74-2), contains a dichloroacetyl group. This single-point modification increases the molecular weight from 196.25 to 265.14 g/mol (+68.89 Da), introduces two electronegative chlorine atoms that alter the C5 substituent's Hammett σₚ value from approximately +0.50 (acetamide) to an estimated +1.20 (dichloroacetamide), and adds hydrogen-bond acceptor capacity [1]. The mass difference enables unequivocal identification by LC-MS (expected [M+H]⁺: 197.13 vs 265.02) .

Structural Identity
Reported
MW 196.25 → 265.14 (+68.89 Da); Hammett σₚ ~+0.50 → ~+1.20
Ensures correct reactivity and target engagement in SAR studies.
Hammett constants from literature; confirm experimental electronic effect.
Oxazole Heterocyclic building block Structural verification

Lipophilicity vs Trifluoroacetamide Analog

The predicted logP of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide is approximately 1.8, consistent with its balanced polarity [1]. In contrast, the 2,2,2-trifluoroacetamide analog (CAS 87784-00-7) has a predicted logP of approximately 2.9, driven by the strongly electron-withdrawing CF₃ group . This ~1.1 log-unit difference corresponds to an ~12.6-fold higher theoretical lipid membrane partitioning coefficient for the trifluoroacetyl derivative, which would result in markedly different pharmacokinetic and cell-permeability profiles if the compounds are used in cellular assays.

Lipophilicity
Class-level
Predicted logP 1.8 vs 2.9 (Δ +1.1); ~12.6‑fold higher membrane partitioning
Prevents unintended off-target effects from excessive lipophilicity.
Predicted logP; experimental validation pending.
Lipophilicity Drug-likeness Oxazole SAR

C4 Steric Volume vs Benzyl Analog

The C4 isobutyl group of the target compound occupies a calculated Connolly solvent-excluded volume of approximately 92 ų (based on molecular mechanics), whereas the C4 benzyl analog (2-methyl-4-isobutyl-5-(N-benzylacetamido)oxazole, CAS 87783-86-6) introduces an additional phenyl ring that expands the C4 substituent volume by roughly 45-55 ų and adds a planar aromatic surface capable of π-π stacking . This steric and electronic divergence directly impacts shape complementarity binding to hydrophobic enzyme pockets, meaning that any SAR interpretation derived from the benzyl analog cannot be extrapolated to the target compound without independent verification.

Steric Volume
Class-level
C4 isobutyl ~92 ų vs benzyl ~137–147 ų; additional aromatic π‑system present
Ensures binding-site geometry matches design hypotheses.
MMFF94 estimate; confirm with X-ray or NMR.
Steric effects Oxazole SAR Shape complementarity

GC-MS Fingerprint for Identity Confirmation

The target compound is represented in the Wiley Registry of Mass Spectral Data (2023 edition) with a single GC-MS spectrum that provides a unique fragmentation fingerprint, including a base peak at m/z 154 corresponding to loss of the acetyl group (M–CH₂CO) and a characteristic ion at m/z 112 from subsequent isobutyl elimination [1]. In contrast, the N-benzyl analog (CAS 87783-86-6) exhibits a base peak at m/z 91 (tropylium ion from the benzyl group) and a molecular ion 90 Da larger, enabling unambiguous differentiation even in mixtures . This orthogonal spectral identity serves as a procurement quality gate: suppliers can be required to provide a matching GC-MS trace to confirm shipment of the correct analog.

GC‑MS Fingerprint
Head-to-head
Base peak m/z 154 vs 91 (Δ 63 Da); molecular ion 196 vs 286 (Δ 90 Da)
Enables definitive identity check via GC‑MS in QC.
Wiley Registry 2023; suitable for incoming quality control.
Analytical chemistry GC-MS Quality control

Application Scenarios


CYP17A1 Probe Design with Balanced Lipophilicity

Investigators screening for steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) modulators should prioritize CAS 87783-73-1 because its predicted logP of ~1.8 [1] aligns with the optimal lipophilicity range for CYP17 active-site engagement, whereas the more lipophilic trifluoroacetamide analog (predicted logP ~2.9 ) risks promiscuous membrane partitioning and off-target pharmacology. The compound's inclusion in PubChem BioAssay AID 1796502 [2] provides a starting point for SAR exploration, though the exact inhibitory potency remains to be confirmed in independent assays.

Benzopentathiepin Library Synthesis via Thermolysis

The compound has been explicitly registered as a precursor for benzopentathiepin synthesis (J. Org. Chem. 1984, 49, 1221-1224 [3]). Researchers building polysulfide libraries for biological screening should source this specific acetamide-protected oxazole, as the reaction conditions have been optimized for the R₁ = isobutyl, R₂ = H, R₃ = CH₃ substitution pattern. Attempting to use the dichloroacetamide or trifluoroacetamide analogs may alter thermolysis kinetics or yield different cyclization products.

Analytical Method and Reference Standard Qualification

Given its unique GC-MS fragmentation fingerprint (base peak m/z 154, molecular ion m/z 196 [4]), CAS 87783-73-1 can serve as a system suitability standard for methods that must resolve it from the commonly co-synthesized dichloroacetamide (CAS 87783-74-2) or trifluoroacetamide (CAS 87784-00-7) impurities. Procurement should include a certificate of analysis with GC-MS chromatogram to confirm baseline separation from these potential contaminants.

Application
Selection Property
Validation Focus
CYP17A1 SAR probe development
Balanced predicted lipophilicity
Validate CYP17A1 inhibitory potency
Benzopentathiepin library synthesis
Substitution pattern compatibility
Confirm cyclization product identity
Analytical reference standard qualification
Unique GC‑MS fragmentation fingerprint
Verify baseline separation from analogs
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